Potassium (2,4-dimethoxyphenyl)trifluoroborate
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Overview
Description
Potassium (2,4-dimethoxyphenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,4-dimethoxyphenyl)trifluoroborate can be synthesized through the reaction of 2,4-dimethoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with an excess of potassium bifluoride in a suitable solvent, such as methanol or ethanol, under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,4-dimethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,4-dimethoxyphenyl)trifluoroborate is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Mechanism of Action
The mechanism of action of potassium (2,4-dimethoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (2,4-dimethoxyphenyl)trifluoroborate is compared with other organotrifluoroborates, such as:
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing specific target molecules that require precise structural features .
Properties
Molecular Formula |
C8H9BF3KO2 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
WXJCZIHPDHTCPM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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